2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO3/c24-23(25,26)19-7-5-16(6-8-19)14-30-22-15-29-20(11-21(22)28)13-27-10-9-17-3-1-2-4-18(17)12-27/h1-8,11,15H,9-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLFBEYUYPWARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one is a complex organic molecule with potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Isoquinoline Derivative : The presence of a dihydroisoquinoline moiety suggests potential interactions with biological targets related to neurotransmission and cell signaling.
- Pyranone Core : The pyranone structure is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.
- Trifluoromethyl Group : This group can enhance the lipophilicity and metabolic stability of the compound.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of pyranones have been identified as strong antioxidants in various biochemical assays, which could suggest similar activity for the compound .
Antitumor Activity
Studies have shown that isoquinoline derivatives possess antitumor properties. The compound's structure suggests it may inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest. For example, isoquinoline derivatives have been reported to interfere with signaling pathways involved in tumor growth .
Neuroprotective Effects
Given the isoquinoline component, this compound may also exhibit neuroprotective effects. Isoquinolines are known to modulate neurotransmitter systems and may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.
Case Studies
- Antioxidant Properties :
- Antitumor Activity :
-
Neuroprotection :
- Compounds with structural similarities have been shown to protect neuronal cells from oxidative damage, suggesting that this compound may also provide neuroprotective benefits through similar mechanisms.
The proposed mechanisms of action for the biological activities of this compound include:
- Free Radical Scavenging : The antioxidant activity likely involves the donation of electrons to free radicals, neutralizing their harmful effects.
- Inhibition of Cell Signaling Pathways : The compound may interfere with pathways such as TGF-β signaling, which is crucial in cancer progression and fibrosis .
- Modulation of Neurotransmitter Release : By interacting with receptors or enzymes involved in neurotransmitter synthesis or degradation, the compound may enhance synaptic plasticity and protect against neurodegeneration.
Scientific Research Applications
The compound 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one is a chemical compound with potential applications as a novel CYP11A1 inhibitor . While specific case studies and comprehensive data tables for this particular compound are not available in the search results, the related information about its components and similar compounds can provide insights into its potential applications.
Scientific Research Applications
- CYP11A1 Inhibitor: this compound is identified as a novel CYP11A1 inhibitor . CYP11A1 is an enzyme involved in steroid hormone biosynthesis, and its inhibitors can be used in the treatment of hormone-dependent cancers and other endocrine disorders.
- Dopamine Receptor Modulation: 3,4-dihydroisoquinolin-2(1H)-yl compounds, a structural component of the target compound, are positive allosteric modulators (PAMs) of the dopamine 1 receptor (D1) . These compounds are useful for treating conditions where D1 receptors play a role, such as Parkinson's disease, schizophrenia, and Alzheimer's disease . They can help improve motor symptoms in Parkinson's disease and alleviate cognitive impairment and negative symptoms in schizophrenia .
- Synthesis of Antibacterials: Pyran-4-one derivatives, such as 3-Methoxy-2-methyl-4H-pyran-4-one, are used as reagents in the synthesis of Staphylococcus antibacterials . The pyran-4-one core structure is present in this compound, suggesting it could be a building block for synthesizing new antibacterial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Core Structure Diversity: The pyran-4-one core (target compound) shares similarities with chromen-4-ones (e.g., FDB010652) in lactone ring topology but differs in substitution patterns. Chromen-4-ones often exhibit antioxidant activity, whereas the target compound’s trifluoromethyl and isoquinoline groups suggest kinase or enzyme inhibition . Isoquinoline derivatives (e.g., Cas 1430563-76-0) share the nitrogen-containing aromatic system but lack the pyranone lactone, leading to divergent biological targets .
Substituent Effects: The -CF₃ group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to hydroxyl/methoxy groups in flavonoids .
Synthetic Pathways: Pyrano-pyranones (e.g., from ) are synthesized via Diels-Alder or aldol reactions, whereas the target compound likely requires stepwise substitutions (e.g., Mitsunobu coupling for ether linkages) .
Research Findings and Implications
- Metabolic Stability : The -CF₃ group reduces susceptibility to cytochrome P450 oxidation, a critical advantage over hydroxylated chromen-4-ones .
- Synthetic Challenges: Attaching the dihydroisoquinoline group without racemization or side reactions may require optimized coupling conditions, as seen in nucleoside analog synthesis (e.g., ) .
Q & A
Q. What are the optimal reaction conditions and purification methods for synthesizing this compound?
The synthesis of structurally analogous heterocyclic compounds typically involves multi-step reactions under controlled conditions. For example, refluxing in ethanol or acetonitrile with hydrazine derivatives and thiourea is common for forming pyran-4-one scaffolds . Key parameters include:
- Temperature : 60–80°C for cyclization steps.
- Solvents : Polar aprotic solvents (e.g., DMF) for coupling reactions involving trifluoromethylphenyl groups.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How should researchers handle this compound safely in laboratory settings?
Based on GHS classifications for structurally similar compounds:
- Hazards : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2).
- PPE : Nitrile gloves, lab coat, safety goggles, and respiratory protection if dust formation is likely.
- Emergency measures : Flush eyes with water for 15 minutes; wash skin with soap and water .
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR : H and C NMR to confirm the presence of the isoquinoline, pyran-4-one, and trifluoromethyl groups.
- X-ray crystallography : For resolving stereochemistry and intermolecular interactions (e.g., weak C–H···F hydrogen bonds observed in similar fluorinated compounds) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions or impurity profiles. Methodological recommendations:
- Standardized assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Purity validation : HPLC with UV/Vis detection (≥95% purity) to exclude confounding by synthetic byproducts .
- Dose-response curves : Perform triplicate experiments with positive/negative controls to assess reproducibility .
Q. What computational approaches are suitable for predicting its interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors.
- Pharmacophore mapping : Identify critical functional groups (e.g., trifluoromethylphenyl for hydrophobic interactions) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What experimental strategies can elucidate its metabolic stability and degradation pathways?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Forced degradation studies : Expose to acidic/basic, oxidative (HO), and photolytic conditions to identify degradation products .
- Isotopic labeling : Use C-labeled analogs to track environmental persistence in biodegradation assays .
Q. How do structural modifications (e.g., substituent variations) impact its physicochemical properties?
- LogP optimization : Replace the trifluoromethyl group with hydroxyl or amine groups to enhance solubility.
- Steric effects : Introduce bulky substituents (e.g., tert-butyl) on the isoquinoline ring to modulate binding affinity.
- Thermal stability : DSC/TGA analysis to correlate melting points with crystallinity .
Data Contradiction Analysis
Q. Conflicting reports on synthetic yields: How to troubleshoot?
- Catalyst screening : Test palladium vs. copper catalysts for Suzuki-Miyaura coupling steps.
- Moisture sensitivity : Ensure anhydrous conditions for reactions involving Grignard reagents.
- Scale-up challenges : Optimize stirring rate and heating uniformity using microwave-assisted synthesis .
Q. Discrepancies in cytotoxicity data across cell lines: How to interpret?
- Receptor heterogeneity : Validate target expression (e.g., RT-qPCR for receptor mRNA levels).
- Membrane permeability : Measure cellular uptake via fluorescent analogs or ICP-MS for metal-containing derivatives .
Methodological Tables
| Parameter | Recommended Method | Reference |
|---|---|---|
| Synthetic yield | Column chromatography (EtOAc/hexane 3:7) | |
| Purity validation | HPLC (C18 column, 0.1% TFA in HO/MeCN) | |
| Toxicity screening | MTT assay (HeLa cells, 48h incubation) | |
| Environmental persistence | OECD 301F biodegradation test |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
